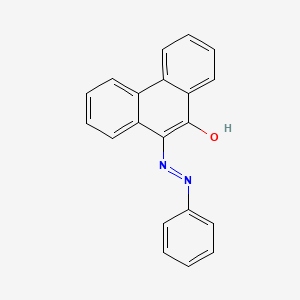
(10E)-10-(2-Phenylhydrazinylidene)phenanthren-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[(E)-2-Phenyldiazen-1-yl]phenanthren-9-ol is an organic compound that belongs to the class of phenanthrenes It is characterized by the presence of a phenanthrene backbone with a hydroxyl group at the 9th position and a phenyldiazenyl group at the 10th position
Méthodes De Préparation
The synthesis of 10-[(E)-2-Phenyldiazen-1-yl]phenanthren-9-ol typically involves the diazotization of aniline derivatives followed by coupling with phenanthren-9-ol. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
10-[(E)-2-Phenyldiazen-1-yl]phenanthren-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenyl ketal and 9-fluorenones under specific conditions.
Reduction: Reduction reactions can convert the azo group to an amine group, altering the compound’s properties.
Substitution: The hydroxyl group at the 9th position can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen or metal hydrides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
10-[(E)-2-Phenyldiazen-1-yl]phenanthren-9-ol has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable azo group.
Mécanisme D'action
The mechanism of action of 10-[(E)-2-Phenyldiazen-1-yl]phenanthren-9-ol involves its interaction with molecular targets through its hydroxyl and azo groups. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific pathways involved. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.
Comparaison Avec Des Composés Similaires
10-[(E)-2-Phenyldiazen-1-yl]phenanthren-9-ol can be compared with other phenanthrene derivatives such as:
Propriétés
Numéro CAS |
36368-33-9 |
|---|---|
Formule moléculaire |
C20H14N2O |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
10-phenyldiazenylphenanthren-9-ol |
InChI |
InChI=1S/C20H14N2O/c23-20-18-13-7-5-11-16(18)15-10-4-6-12-17(15)19(20)22-21-14-8-2-1-3-9-14/h1-13,23H |
Clé InChI |
WAVHCKVIMLPQQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















